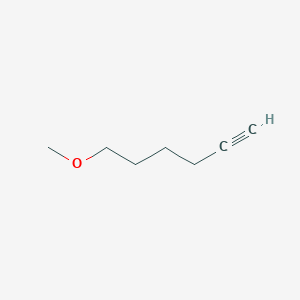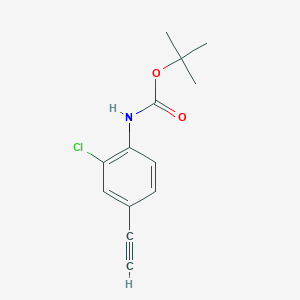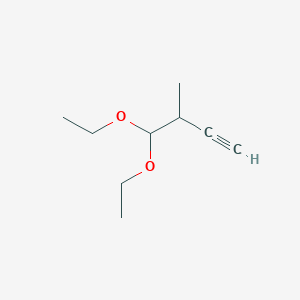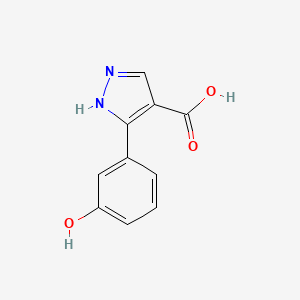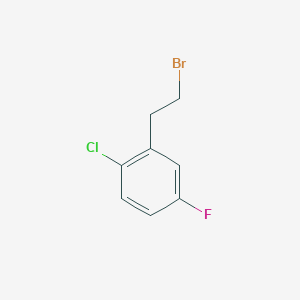
2-Chloro-5-fluorophenethyl bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-5-fluorophenethyl bromide is an organic compound with the molecular formula C8H7BrClF. This compound is characterized by the presence of a bromine atom attached to a phenethyl group, which is further substituted with chlorine and fluorine atoms. It is used in various chemical reactions and has applications in scientific research and industrial processes.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-5-fluorophenethyl bromide typically involves the bromination of 2-Chloro-5-fluorotoluene. This reaction is carried out using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide or azobisisobutyronitrile (AIBN). The reaction is usually conducted in an inert solvent like carbon tetrachloride or chloroform at elevated temperatures .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency .
化学反応の分析
Types of Reactions: 2-Chloro-5-fluorophenethyl bromide undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as hydroxide, cyanide, or amines.
Oxidation: The phenethyl group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced to form 2-Chloro-5-fluorophenethyl alcohol.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide, sodium cyanide, or primary amines in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products Formed:
Nucleophilic Substitution: 2-Chloro-5-fluorophenethyl derivatives.
Oxidation: 2-Chloro-5-fluoroacetophenone or 2-Chloro-5-fluorobenzoic acid.
Reduction: 2-Chloro-5-fluorophenethyl alcohol.
科学的研究の応用
2-Chloro-5-fluorophenethyl bromide is utilized in various fields of scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: Used in the study of biochemical pathways and enzyme interactions.
Medicine: Investigated for its potential use in the development of pharmaceuticals.
Industry: Employed in the production of agrochemicals and specialty chemicals.
作用機序
The mechanism of action of 2-Chloro-5-fluorophenethyl bromide involves its interaction with nucleophiles, leading to the formation of substitution products. The presence of electron-withdrawing groups (chlorine and fluorine) on the phenyl ring enhances the reactivity of the bromine atom towards nucleophilic attack. This compound can also participate in redox reactions, where it undergoes oxidation or reduction depending on the reaction conditions .
類似化合物との比較
- 2-Chloro-5-fluorobenzyl bromide
- 2-Chloro-5-fluorotoluene
- 2-Bromo-5-fluorophenethyl bromide
Comparison: 2-Chloro-5-fluorophenethyl bromide is unique due to the presence of both chlorine and fluorine atoms, which impart distinct electronic properties. Compared to 2-Chloro-5-fluorobenzyl bromide, it has an extended phenethyl chain, making it more versatile in synthetic applications. The presence of fluorine enhances its stability and reactivity compared to non-fluorinated analogs .
特性
分子式 |
C8H7BrClF |
|---|---|
分子量 |
237.49 g/mol |
IUPAC名 |
2-(2-bromoethyl)-1-chloro-4-fluorobenzene |
InChI |
InChI=1S/C8H7BrClF/c9-4-3-6-5-7(11)1-2-8(6)10/h1-2,5H,3-4H2 |
InChIキー |
QCPYECXTDZBEHI-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1F)CCBr)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


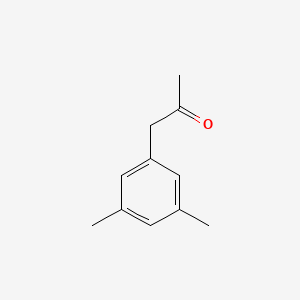
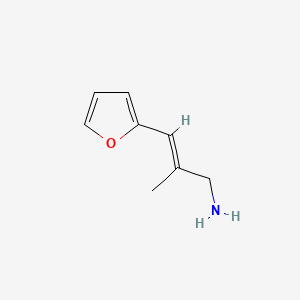
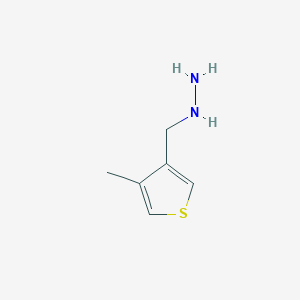
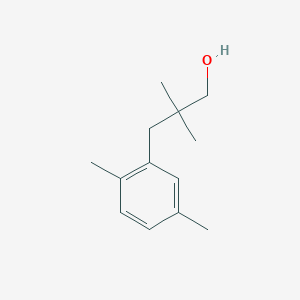
![5-Cyclobutyl-3-azabicyclo[3.1.1]heptane-1-carboxylic acid](/img/structure/B15322336.png)
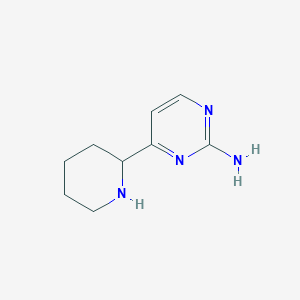
![3-((Benzyloxy)carbonyl)-5-isopropyl-3-azabicyclo[3.1.1]heptane-1-carboxylic acid](/img/structure/B15322352.png)

